

In-Vitro Evaluation of 1-Cinnamoyl-3hydroxypyrrolidine: A Technical Overview

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Compound of Interest

Compound Name: 1-Cinnamoyl-3-hydroxypyrrolidine

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available in-vitro evaluation data for **1-Cinnamoyl-3-hydroxypyrrolidine**, a natural amide alkaloid. The information herein is compiled from publicly available scientific literature and is intended to serve as a foundational resource for research and development activities.

Core Findings: Antifungal Activity

1-Cinnamoyl-3-hydroxypyrrolidine has been identified as a bioactive compound isolated from various Piper species, including Piper nigrum, Piper flaviflorum, and Piper sarmentosum. [1] In-vitro studies have primarily focused on its potential as an antifungal agent.

Research conducted by Shi et al. (2017) demonstrated that **1-Cinnamoyl-3-hydroxypyrrolidine** is among a group of ten amide alkaloids exhibiting antifungal activity against the opportunistic yeast pathogen Cryptococcus neoformans ATCC 90113.[2][3] While the specific IC50 value for **1-Cinnamoyl-3-hydroxypyrrolidine** was not individually reported in the available literature, the activity for this group of compounds was quantified.

Quantitative Data Summary

The following table summarizes the reported in-vitro antifungal activity for the group of amide alkaloids that includes **1-Cinnamoyl-3-hydroxypyrrolidine**.



Bioassay	Target Organism	Parameter	Result (for a group of 10 related amides)	Reference
Antifungal Susceptibility	Cryptococcus neoformans ATCC 90113	IC50	4.7 - 20.0 μg/mL	Shi, YN., et al. (2017)[2][3]

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the growth of the microorganism. The provided range is for a group of ten amide alkaloids, and the specific value for **1-Cinnamoyl-3-hydroxypyrrolidine** falls within this range.

Experimental Protocols

While the precise experimental details from the primary literature are not fully available, a standard and widely accepted methodology for determining the antifungal susceptibility of Cryptococcus neoformans is the broth microdilution method, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI). A representative protocol is detailed below.

Antifungal Susceptibility Testing: Broth Microdilution Method (Representative Protocol)

- 1. Preparation of Fungal Inoculum:
- Cryptococcus neoformans (e.g., ATCC 90113) is cultured on a suitable agar medium, such as Sabouraud Dextrose Agar.
- The culture is incubated at 35°C for 48 hours to ensure viable and logarithmic-phase growth.
- A suspension of the yeast cells is prepared in sterile saline solution.
- The cell density of the suspension is adjusted spectrophotometrically to match a 0.5
 McFarland turbidity standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
- The standardized suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.



2. Preparation of Test Compound:

- **1-Cinnamoyl-3-hydroxypyrrolidine** is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
- A series of two-fold serial dilutions of the stock solution are prepared in RPMI 1640 medium in a 96-well microtiter plate.

3. Assay Procedure:

- An equal volume of the diluted fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound.
- The final volume in each well is typically 200 μL.
- Control wells are included:
 - Positive Control: Fungal inoculum without the test compound.
 - Negative Control: Sterile medium only.
 - Solvent Control: Fungal inoculum with the highest concentration of the solvent (e.g.,
 DMSO) used in the assay to rule out any inhibitory effects of the solvent.
- The microtiter plate is incubated at 35°C for 72 hours.

4. Determination of IC50:

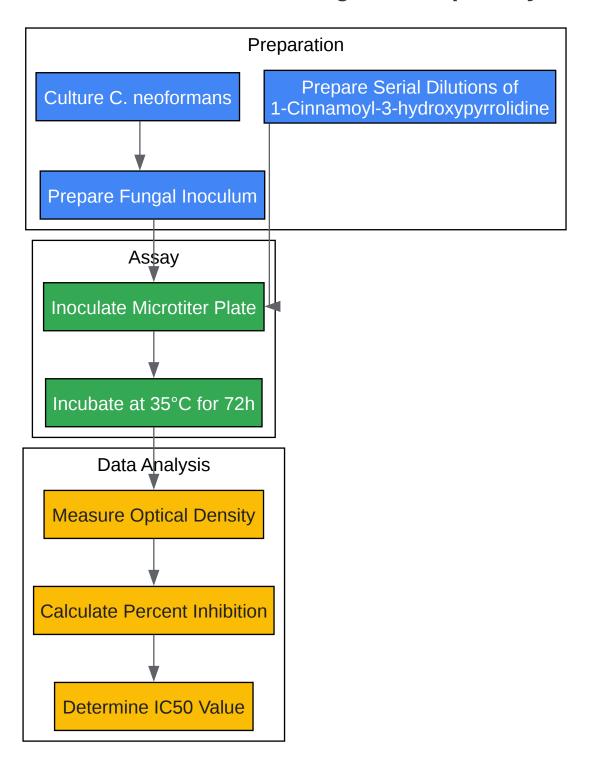
- After incubation, the fungal growth in each well is assessed by measuring the optical density
 (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.
- The percentage of growth inhibition is calculated for each concentration of the test compound relative to the positive control.
- The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations





Experimental Workflow: Antifungal Susceptibility Assay



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